molecular formula C10H16N2 B1417284 2-(1-methyl-1H-pyrrol-2-yl)piperidine CAS No. 1039329-72-0

2-(1-methyl-1H-pyrrol-2-yl)piperidine

Cat. No. B1417284
M. Wt: 164.25 g/mol
InChI Key: XJFSGOBXUPDUBU-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various diseases . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its stereogenicity of carbons, meaning that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

    Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
    • Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
    • Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

    Crystallography

    • The crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles was determined by the single crystal X-ray diffraction .
    • Method : The crystal structures were determined using single crystal X-ray diffraction .
    • Results : Despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .

    Fungicides and Antibiotics

    • Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides and antibiotics .
    • Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
    • Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

    Anti-Inflammatory and Cholesterol Reducing Drugs

    • Pyrrole subunit is also used in anti-inflammatory drugs and cholesterol reducing drugs .
    • Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
    • Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

    Antitumor Agents

    • Pyrrole subunit is used in antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
    • Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
    • Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

    Antihypertensive Potential

    • Imidazole containing compounds, which are similar to pyrrole, have been synthesized and evaluated for antihypertensive potential .
    • Method : The synthesis of these compounds typically involves the combination of different pharmacophores in an imidazole ring system .
    • Results : The outcomes of these reactions would depend on the specific reactants and conditions used .

    Antibacterial Research

    • In a study, 6-methoxypyridin-3-amine was combined with pyrrole-2-carbaldehyde to create a compound that was used to prepare Cu (II) and Co (II) metal complexes .
    • Method : The synthesis of these compounds typically involves the combination of different pharmacophores in a pyrrole ring system .
    • Results : The compound and its metal complexes were studied for their antibacterial properties against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae .

Future Directions

The future directions for “2-(1-methyl-1H-pyrrol-2-yl)piperidine” and similar compounds involve further exploration of their therapeutic potential. More than 7000 piperidine-related papers were published during the last five years, indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This research will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h4,6,8-9,11H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSGOBXUPDUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrrol-2-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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